molecular formula C19H18ClNO2 B12608738 2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)- CAS No. 646041-96-5

2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)-

Cat. No.: B12608738
CAS No.: 646041-96-5
M. Wt: 327.8 g/mol
InChI Key: POEHRGRGXSJNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a 2-chlorophenyl group, an amino group, and a naphthalenyloxy group attached to a 2-propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)- typically involves multiple steps. One common method includes the reaction of 2-chlorophenylamine with 2-naphthol in the presence of a suitable catalyst to form an intermediate compound. This intermediate is then reacted with 2-propanol under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)- has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Propanol, 1-amino-: This compound has a similar backbone but lacks the 2-chlorophenyl and naphthalenyloxy groups.

    2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-:

Uniqueness

2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

646041-96-5

Molecular Formula

C19H18ClNO2

Molecular Weight

327.8 g/mol

IUPAC Name

1-(2-chloroanilino)-3-naphthalen-2-yloxypropan-2-ol

InChI

InChI=1S/C19H18ClNO2/c20-18-7-3-4-8-19(18)21-12-16(22)13-23-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,16,21-22H,12-13H2

InChI Key

POEHRGRGXSJNKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(CNC3=CC=CC=C3Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.